molecular formula C10H12N2 B15087844 (1R)-1-indol-7-ylethylamine, AldrichCPR

(1R)-1-indol-7-ylethylamine, AldrichCPR

Cat. No.: B15087844
M. Wt: 160.22 g/mol
InChI Key: PFUMIOHIKRRVEE-SSDOTTSWSA-N
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Description

(1R)-1-indol-7-ylethylamine, AldrichCPR is a chiral amine compound that features an indole ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-indol-7-ylethylamine typically involves the following steps:

    Starting Material: The synthesis begins with an indole derivative.

    Reductive Amination: The indole derivative undergoes reductive amination with an appropriate aldehyde or ketone in the presence of a reducing agent such as sodium cyanoborohydride.

    Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques to isolate the (1R)-enantiomer.

Industrial Production Methods

Industrial production of (1R)-1-indol-7-ylethylamine may involve large-scale reductive amination processes, followed by chiral resolution using chromatographic techniques or enzymatic methods to ensure high enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-indol-7-ylethylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding indole derivatives.

    Reduction: Reduction reactions can modify the indole ring or the amine group.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products

The major products formed from these reactions include various substituted indole derivatives, which can be further utilized in synthetic chemistry.

Scientific Research Applications

(1R)-1-indol-7-ylethylamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research explores its potential as a precursor for pharmaceutical compounds with therapeutic effects.

    Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of (1R)-1-indol-7-ylethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (1S)-1-indol-7-ylethylamine: The enantiomer of the compound, with similar but distinct biological activities.

    Tryptamine: A structurally related compound with a simpler amine group.

    Serotonin: A neurotransmitter with an indole ring structure, similar in some respects to (1R)-1-indol-7-ylethylamine.

Uniqueness

(1R)-1-indol-7-ylethylamine is unique due to its specific chiral configuration, which can result in different biological activities compared to its enantiomer or other related compounds. This uniqueness makes it valuable in research focused on chiral molecules and their interactions.

Properties

Molecular Formula

C10H12N2

Molecular Weight

160.22 g/mol

IUPAC Name

(1R)-1-(1H-indol-7-yl)ethanamine

InChI

InChI=1S/C10H12N2/c1-7(11)9-4-2-3-8-5-6-12-10(8)9/h2-7,12H,11H2,1H3/t7-/m1/s1

InChI Key

PFUMIOHIKRRVEE-SSDOTTSWSA-N

Isomeric SMILES

C[C@H](C1=CC=CC2=C1NC=C2)N

Canonical SMILES

CC(C1=CC=CC2=C1NC=C2)N

Origin of Product

United States

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